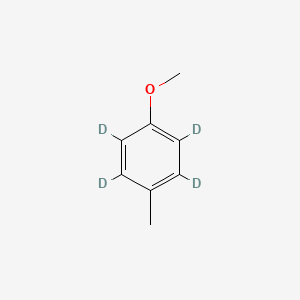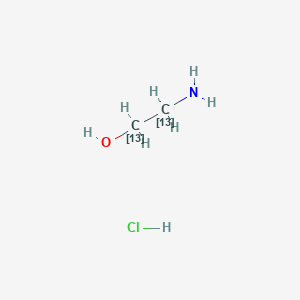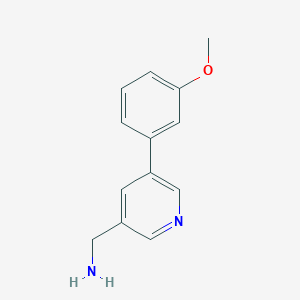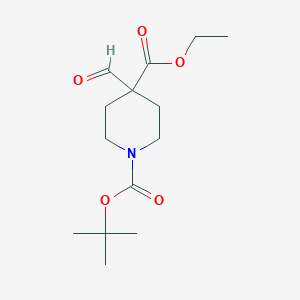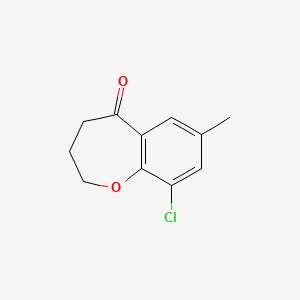
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Overview
Description
“9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a chemical compound1. However, there is limited information available about this specific compound in the literature.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one”. However, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides2.Molecular Structure Analysis
The molecular structure of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is not explicitly mentioned in the literature. However, it is known that the compound has a molecular weight of 210.66 and a molecular formula of C11H11ClO21.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one”. However, similar compounds have been known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes3.Physical And Chemical Properties Analysis
The physical and chemical properties of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” are not explicitly mentioned in the literature. However, it is known that the compound has a molecular weight of 210.66 and a molecular formula of C11H11ClO21.Scientific Research Applications
Conformational Analysis
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its derivatives have been studied for their conformational behavior. Lachapelle and St-Jacques (1987) conducted a 1H and 13C nuclear magnetic resonance study on 2,3,4,5-Tetrahedro-1-benzoxepin and its derivatives, revealing significant contributions of the twist-boat (TB) conformation to the conformational equilibria of these derivatives (Lachapelle & St-Jacques, 1987).
X-ray Diffraction Studies
The compound's structural properties have been examined using X-ray diffraction. Macías et al. (2011) synthesized and analyzed the X-ray powder diffraction patterns of 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, providing detailed crystallographic information (Macías et al., 2011).
Renal Vasodilator Activity
The compound's analogs have been investigated for their potential as renal vasodilators. Weinstock et al. (1986) found that certain derivatives, particularly fenoldopam, exhibited potent renal vasodilator properties, with the potential for use in medical treatments (Weinstock et al., 1986).
Hydrogen-Bonded Structures
Gómez et al. (2009) explored the hydrogen-bonded structures of various substituted benzoxepins. Their work contributes to understanding the molecular interactions and potential applications in materials science and pharmacology (Gómez et al., 2009).
Synthesis and Pharmacological Applications
Research has also been conducted on synthesizing and evaluating the pharmacological activities of various derivatives. Calder et al. (2015) developed a one-pot synthesis method for 5-amino-substituted 2,5-dihydro-1-benzoxepines, providing access to pharmacologically active scaffolds (Calder et al., 2015).
Safety And Hazards
There is no specific information available on the safety and hazards of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one”.
Future Directions
There is no specific information available on the future directions of “9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one”. However, similar compounds have been studied for their potential applications in medicinal chemistry3.
Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, further research and experimental studies would be required.
properties
IUPAC Name |
9-chloro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-7-5-8-10(13)3-2-4-14-11(8)9(12)6-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXGPRZKFWHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



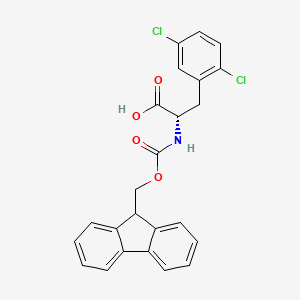
![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)
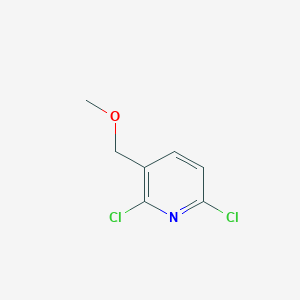
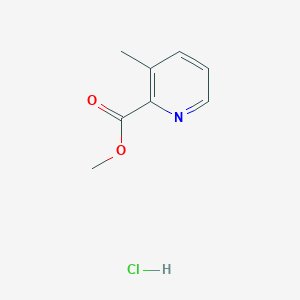
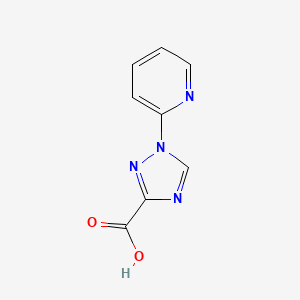
![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)
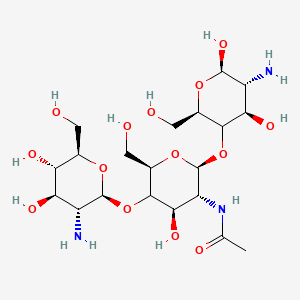
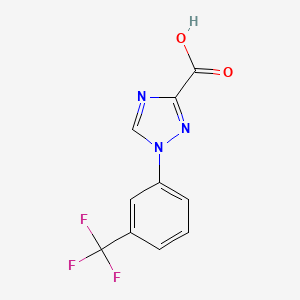
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
